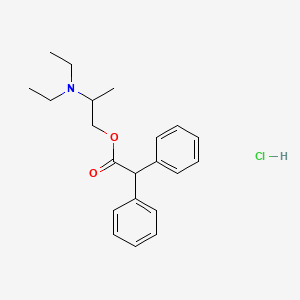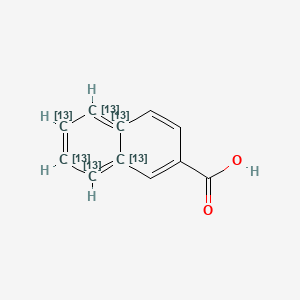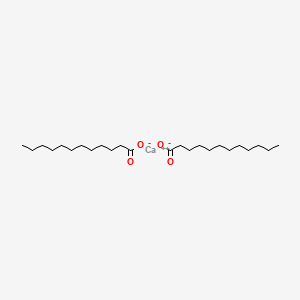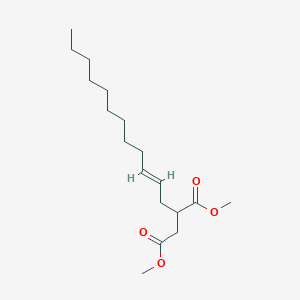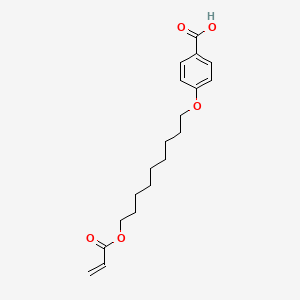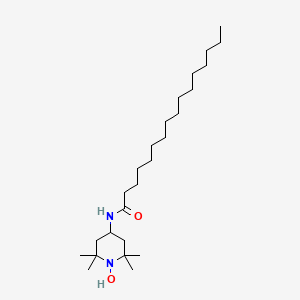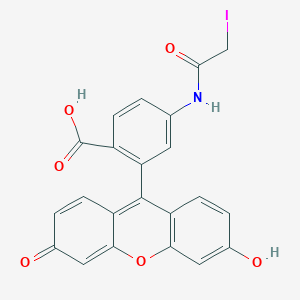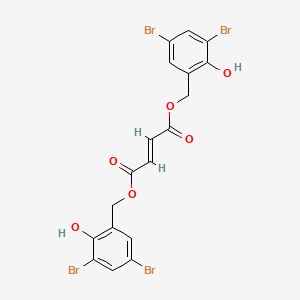
Bis(3,5-dibromo-2-hydroxybenzyl) fumarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butenedioic acid(2E)-,1,4-bis(2,4-dibromo-6-carboxyphenyl)ester is a complex organic compound with significant applications in various scientific fields. It is known for its unique structure, which includes multiple bromine atoms and carboxylic acid groups, making it a valuable compound for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid(2E)-,1,4-bis(2,4-dibromo-6-carboxyphenyl)ester typically involves the esterification of 2-Butenedioic acid with 2,4-dibromo-6-carboxyphenol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Butenedioic acid(2E)-,1,4-bis(2,4-dibromo-6-carboxyphenyl)ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dibromoquinones.
Reduction: Formation of diols.
Substitution: Formation of substituted esters with various functional groups.
Applications De Recherche Scientifique
2-Butenedioic acid(2E)-,1,4-bis(2,4-dibromo-6-carboxyphenyl)ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mécanisme D'action
The mechanism by which 2-Butenedioic acid(2E)-,1,4-bis(2,4-dibromo-6-carboxyphenyl)ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and carboxylic acid groups play a crucial role in binding to these targets, leading to various biochemical responses. The compound may inhibit or activate specific pathways, depending on the context of its use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Butenedioic acid(2E)-,1,4-bis(2,4-dibromo-6-carboxyphenyl)ester: is similar to compounds like bis(3,5-dibromosalicyl)fumarate and bis(4,6-dibromo-2-carboxyphenol)fumarate
Uniqueness
The uniqueness of 2-Butenedioic acid(2E)-,1,4-bis(2,4-dibromo-6-carboxyphenyl)ester lies in its specific arrangement of bromine atoms and carboxylic acid groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and industrial applications.
Propriétés
Formule moléculaire |
C18H12Br4O6 |
|---|---|
Poids moléculaire |
643.9 g/mol |
Nom IUPAC |
bis[(3,5-dibromo-2-hydroxyphenyl)methyl] (E)-but-2-enedioate |
InChI |
InChI=1S/C18H12Br4O6/c19-11-3-9(17(25)13(21)5-11)7-27-15(23)1-2-16(24)28-8-10-4-12(20)6-14(22)18(10)26/h1-6,25-26H,7-8H2/b2-1+ |
Clé InChI |
HMVBUCRJXYETAA-OWOJBTEDSA-N |
SMILES isomérique |
C1=C(C=C(C(=C1COC(=O)/C=C/C(=O)OCC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br |
SMILES canonique |
C1=C(C=C(C(=C1COC(=O)C=CC(=O)OCC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[((2R)-Hydroxy-3-phthalimido)propylamine]phenyl-3-morpholinone-d4](/img/structure/B13834995.png)

